REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[C:12]2[S:11][CH2:10][CH:9](C(O)=O)[CH2:8][C:7]=2[CH:6]=[CH:5][CH:4]=1.ClN1C(=[O:22])CCC1=O>C(Cl)Cl>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[S:11][CH2:10][C:9](=[O:22])[CH2:8]2
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC=2CC(CSC21)C(=O)O
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
ClN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After 10 minutes 60 g of silica gel is added
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
filtered through 40 g of silica gel eluting with ether/methylene chloride (1:1)
|
Type
|
CONCENTRATION
|
Details
|
The solvent is concentrated to 100 ml, 5 ml of triethylamine and 5 g of ethyl chloroformate
|
Type
|
ADDITION
|
Details
|
are added
|
Type
|
ADDITION
|
Details
|
After concentration 5 g of sodium azide in 60 ml of dimethylformamide are added
|
Type
|
STIRRING
|
Details
|
the reaction mixture is stirred for 1 hour
|
Duration
|
1 h
|
Type
|
EXTRACTION
|
Details
|
After dilution with water the products are extracted with ether
|
Type
|
EXTRACTION
|
Details
|
the ether extract
|
Type
|
CUSTOM
|
Details
|
is dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
ADDITION
|
Details
|
150 ml of 10% aqueous sulfuric acid is added
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture is extracted with ether
|
Type
|
EXTRACTION
|
Details
|
the ether extract
|
Type
|
WASH
|
Details
|
is washed with dilute sodium bicarbonate solution
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
Crystallization from methanol
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=CC=C2CC(CSC12)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |